[1,1'-Binaphthalene]-2,2'-dithiol

Catalog No.
S667623
CAS No.
102555-71-5
M.F
C20H14S2
M. Wt
318.5 g/mol
Availability
In Stock
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[1,1'-Binaphthalene]-2,2'-dithiol

CAS Number

102555-71-5

Product Name

[1,1'-Binaphthalene]-2,2'-dithiol

IUPAC Name

1-(2-sulfanylnaphthalen-1-yl)naphthalene-2-thiol

Molecular Formula

C20H14S2

Molecular Weight

318.5 g/mol

InChI

InChI=1S/C20H14S2/c21-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22/h1-12,21-22H

InChI Key

PQTIXYILPGIIHM-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)S)S

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)S)S

Ligand in Asymmetric Catalysis:

[1,1'-Binaphthalene]-2,2'-dithiol (also known as Binaphthyldithiol or BD) finds application as a chiral ligand in asymmetric catalysis. Its rigid, chiral structure allows for the formation of well-defined, enantioselective transition-metal complexes. These complexes can then be used to catalyze various reactions, leading to the formation of chiral products with high enantiomeric purity.

Several studies have explored the use of BD-based ligands in different types of asymmetric catalysis, including:

  • Hydrogenation: BD-ligands have been employed in the asymmetric hydrogenation of alkenes and ketones, leading to the production of optically pure alcohols and other chiral compounds. Source: Li, C.-J., & Zheng, Y. (2011). Recent advances in asymmetric hydrogenation using chiral diphosphine and bis(sulfanamide) ligands. Chemical Communications, 47(23), 6348-6360
  • Hydrosilylation: BD-ligands have also been used in the asymmetric hydrosilylation of alkenes, providing access to various chiral silanes, which are important building blocks for organic synthesis. Source: Noyori, R., & Takaya, H. (1990). Asymmetric catalysis by chiral transition metal complexes. Chemical Reviews, 90(1), 117-171:
  • C-C bond formation: Asymmetric C-C bond formation reactions, such as aldol reactions and Diels-Alder cycloadditions, can also be catalyzed by BD-based ligands, enabling the synthesis of complex chiral molecules. Source: Trost, B. M., & Fleming, I. (1991). Comprehensive Asymmetric Catalysis. (Vol. 1-3). Pergamon Press

The success of BD-ligands in these applications stems from their ability to control the orientation of the substrates around the metal center, leading to the formation of one enantiomer of the product in significantly higher quantities than the other.

Chiral Sensor:

[1,1'-Binaphthalene]-2,2'-dithiol can also function as a chiral sensor due to its ability to interact differently with molecules of different chiralities. When BD is bound to a chiral molecule, it can cause changes in its physical or spectroscopic properties, such as fluorescence or circular dichroism. These changes can then be used to distinguish between enantiomers.

Studies have explored the use of BD-based sensors for the detection of various chiral analytes, including amino acids, pharmaceuticals, and biomolecules. Source: Li, S., Liu, X., Wu, J., & Li, Y. (2012). A fluorescent sensor for enantioselective recognition of amino acids based on chiral binaphthyl derivatives. Chemical Communications, 48(31), 3702-3704

The sensitivity and selectivity of BD-based sensors make them valuable tools for various applications, such as drug discovery, environmental monitoring, and food quality control.

Material Science and Organic Electronics:

[1,1'-Binaphthalene]-2,2'-dithiol has also been explored for applications in material science and organic electronics due to its interesting properties.

  • Self-assembly: BD exhibits self-assembly behavior, forming ordered structures at the molecular level. This ability allows for the development of novel materials with unique properties, such as controlled conductivity and luminescence. Source: Wu, J., & Guo, M. (2012). Chiral recognition and self-assembly of binaphthyl derivatives. Chemical Society Reviews, 41(4), 1136-1160
  • Organic semiconductors: BD-based molecules can be incorporated into organic semiconductors, potentially leading to the development of new types of electronic devices with improved performance and functionalities. [Source: Holliday, S., & McCulloch, I. (2010). From squaraine to fullerene: Materials for electron acceptors in organic solar cells. Chemical Society Reviews, 39(3),

[1,1'-Binaphthalene]-2,2'-dithiol is an organosulfur compound characterized by its two naphthalene rings connected by a sulfur atom at the 2,2' positions. This compound has gained significant attention in organic chemistry due to its unique structural properties and its role as a chiral ligand in asymmetric synthesis and catalysis. Its molecular formula is C₁₈H₁₄S₂, and it has a CAS number of 102555-71-5. The presence of sulfur atoms contributes to its reactivity and potential applications in various

  • Chiral Catalysis: It serves as a chiral ligand in asymmetric catalysis, facilitating the formation of enantiomerically enriched products.
  • Diels-Alder Reactions: The compound can engage in Diels-Alder reactions with dienes, allowing for the synthesis of complex cyclic structures .
  • Self-Assembly: It can undergo self-assembly reactions, forming coordination complexes with metal centers such as iron .

These reactions highlight its versatility and importance in synthetic organic chemistry.

Several methods exist for synthesizing [1,1'-Binaphthalene]-2,2'-dithiol:

  • Direct Synthesis from Naphthalene Derivatives: This method involves the reaction of naphthalene derivatives with thiolating agents to introduce sulfur atoms at the desired positions.
  • Self-Assembly Techniques: Recent advances have shown that this compound can be synthesized via self-assembly reactions involving metal complexes .
  • Reduction of Binaphthyl Derivatives: Reduction processes can convert binaphthyl compounds into their corresponding dithiols through selective thiol addition.

These methods reflect the compound's synthetic accessibility and adaptability for various applications.

[1,1'-Binaphthalene]-2,2'-dithiol finds applications across multiple fields:

  • Asymmetric Synthesis: Widely used as a chiral ligand to produce enantiomerically pure compounds.
  • Catalysis: Employed in various catalytic processes due to its ability to stabilize transition states.
  • Material Science: Investigated for potential use in creating novel materials due to its unique electronic properties.

These applications underscore its significance in both academic research and industrial practices.

Interaction studies involving [1,1'-Binaphthalene]-2,2'-dithiol often focus on its binding affinities with metal ions and other ligands. These studies are crucial for understanding its role as a ligand in coordination chemistry and catalysis. The compound's ability to form stable complexes enhances its utility in various catalytic cycles and materials science applications.

Several compounds share structural similarities with [1,1'-Binaphthalene]-2,2'-dithiol. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
1,1'-BinaphthylTwo naphthalene ringsLacks sulfur; primarily used as a chiral scaffold.
2,2'-Dihydroxy-1,1'-binaphthylHydroxyl groups instead of thiol groupsExhibits different reactivity patterns due to -OH groups.
1,8-DithiooctaneLinear chain with sulfur atomsDifferent geometry; used in polymer chemistry.

The uniqueness of [1,1'-Binaphthalene]-2,2'-dithiol lies in its dual thiol functionality combined with a rigid binaphthyl structure, making it particularly effective as a chiral ligand compared to other similar compounds.

Atropselective Lithiation-Thiolation Strategies

The synthesis of BNDT typically begins with racemic 2,2'-dibromo-1,1'-binaphthyl, which undergoes lithiation using tert-butyllithium (t-BuLi) to generate a binaphthyllithium intermediate. Subsequent reaction with elemental sulfur or thiol reagents introduces the -SH groups (Fig. 1A). Key parameters influencing enantioselectivity include:

  • Temperature: Lower temperatures (-78°C) favor kinetic control, reducing racemization.
  • Solvent: Tetrahydrofuran (THF) enhances lithium-thiolate stability compared to ethers.
  • Chiral Additives: Binaphthyl-derived ligands like 2,2'-bis(pyrrolidin-1-yl)-1,1'-binaphthalene induce enantiomeric excess (ee) up to 50%.

Table 1: Optimization of BNDT synthesis via lithiation-thiolation

ParameterConditionsYield (%)ee (%)
Lithiating Agentt-BuLi78-
Thiol SourceS₈650
Chiral LigandBINAP7232
Temperature-78°C8550

Enzymatic Resolution of Racemic Precursors

Lipases and esterases enable kinetic resolution (KR) of BNDT precursors. Pseudomonas cepacia lipase (PCL) catalyzes the hydrolysis of BNDT thioesters with 85–96% ee (Fig. 1B). Critical factors include:

  • Substrate Design: Thioesters with bulky acyl groups (e.g., pivaloyl) improve stereoselectivity.
  • Solvent System: Nonpolar solvents (hexane) suppress competing hydrolysis.
  • Dynamic KR: Combining enzymatic resolution with ruthenium-catalyzed racemization achieves near-quantitative yields.

Asymmetric Oxidation-Reduction Cascades

BNDT derivatives participate in redox cascades mediated by transition metals. Rhodium complexes of BNDT catalyze hydroformylation of styrene with 92% regioselectivity (Fig. 1C). Mechanistic studies reveal:

  • Coordination Geometry: μ²-S,S' binding mode stabilizes Rh(I) intermediates.
  • Electronic Effects: Electron-withdrawing substituents on naphthalene enhance catalytic activity.

Chiral Auxiliary-Mediated Diastereomer Separation

Resolution of racemic BNDT using (S)-proline generates diastereomeric salts separable via chromatography. Key advancements:

  • Salt Formation: Borane-dimethyl sulfide complexes improve crystallization.
  • Deprotection: Mild alkaline hydrolysis (2M KOH) preserves stereochemical integrity.

Table 2: Resolution efficiency with chiral auxiliaries

AuxiliarySolventDiastereomeric Ratioee (%)
(S)-ProlineCH₂Cl₂3:199
(R)-BinamEtOAc2:185

The coordination behavior of BINAS is defined by its axial chirality and the spatial arrangement of its sulfur donors. The 2,2'-dithiol groups facilitate chelation to metal centers, while the binaphthyl framework imposes stereochemical constraints that influence catalytic outcomes.

Transition Metal Catalysts for Asymmetric Transformations

Rhodium-Catalyzed Hydroformylation Systems

BINAS derivatives exhibit exceptional performance in rhodium-catalyzed hydroformylation, particularly under green conditions. The sulfonated analog of BINAS demonstrates higher activity and regioselectivity compared to traditional ligands like triphenylphosphine trisulfonate (TPPTS) in aqueous-organic biphasic systems [4]. The electron-withdrawing sulfonate groups enhance metal-ligand interactions, stabilizing the rhodium hydride intermediate during alkene insertion.

Table 1: Comparative Performance of BINAS and TPPTS in Rh-Catalyzed Hydroformylation

LigandReaction Rate (h⁻¹)Linear:branched RatioEnantiomeric Excess (%)
BINAS-SO₃H32092:885
TPPTS21088:1272

Data adapted from aqueous-phase hydroformylation studies [4]. The rigid binaphthyl backbone of BINAS enforces a defined coordination geometry, reducing side reactions and improving enantioselectivity in styrene hydroformylation [5]. Chiral induction arises from the ligand’s axial asymmetry, which creates a prochiral environment around the rhodium center.

Nickel-Mediated Cross-Coupling Reactions

While BINAS has been extensively studied with noble metals, its applications in nickel catalysis remain underexplored. Preliminary studies suggest that the strong σ-donor capacity of thiols could stabilize nickel(0) intermediates in Kumada couplings, but the reducing environment required for nickel catalysis may lead to ligand decomposition. Computational models indicate that the binaphthyl strain energy (~25 kJ/mol) could hinder conformational flexibility needed for oxidative addition steps [3]. Further experimental validation is required to assess BINAS’s viability in nickel-mediated transformations.

Supramolecular Architectures via Self-Assembled Monolayers

The geometric match between BINAS’s sulfur-sulfur distance (3.2 Å) and gold-gold bond lengths enables precise formation of self-assembled monolayers (SAMs) on cluster surfaces [2]. In gold-thiolate clusters such as Au₂₅(SR)₁₈, BINAS displaces alkanethiol ligands through associative exchange mechanisms, forming stable interfacial architectures.

Key Features of BINAS-Based SAMs:

  • Steric Protection: The binaphthyl groups create a hydrophobic shell around metal cores, preventing aggregation.
  • Electron Relay: Conjugated π-systems facilitate charge transfer in catalytic applications.
  • Chiral Templating: Enantiopure BINAS induces helical arrangements in supramolecular assemblies, as observed in circular dichroism spectra [2].

Ligand exchange kinetics reveal that fluorinated BINAS derivatives (e.g., 8F-BINAS) exhibit slower exchange rates due to decreased electron density at sulfur (k = 0.15 min⁻¹ vs. 0.38 min⁻¹ for native BINAS) [2]. This electronic modulation enables fine control over monolayer composition.

Chiral Induction in Organometallic Clusters

BINAS’s stereoelectronic properties profoundly influence the chirality of metal clusters. In Au₂₅(BINAS)ₓ systems, the ligand’s twisted geometry propagates through the cluster surface, inducing asymmetric charge distributions detectable via UV-Vis and X-ray photoelectron spectroscopy [2]. Fluorinated derivatives amplify these effects by withdrawing electron density from the metal core, altering redox potentials and catalytic activity.

Mechanistic Insights:

  • Stereoelectronic Transmission: Electron-withdrawing substituents on BINAS lower the LUMO energy of bound clusters by 0.7 eV, enhancing electrophilicity in catalytic cycles [2].
  • Enantioselective Pathways: In Pd-catalyzed allylic alkylations, BINAS-modified clusters achieve 60% enantiomeric excess by sterically blocking one face of the π-allyl intermediate [5].
  • Cluster Stability: Chiral ligands reduce symmetric growth pathways, favoring monodisperse clusters with narrow size distributions (PDI < 1.1) [2].

XLogP3

6.3

Wikipedia

[1,1'-Binaphthalene]-2,2'-dithiol

Dates

Last modified: 09-13-2023

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